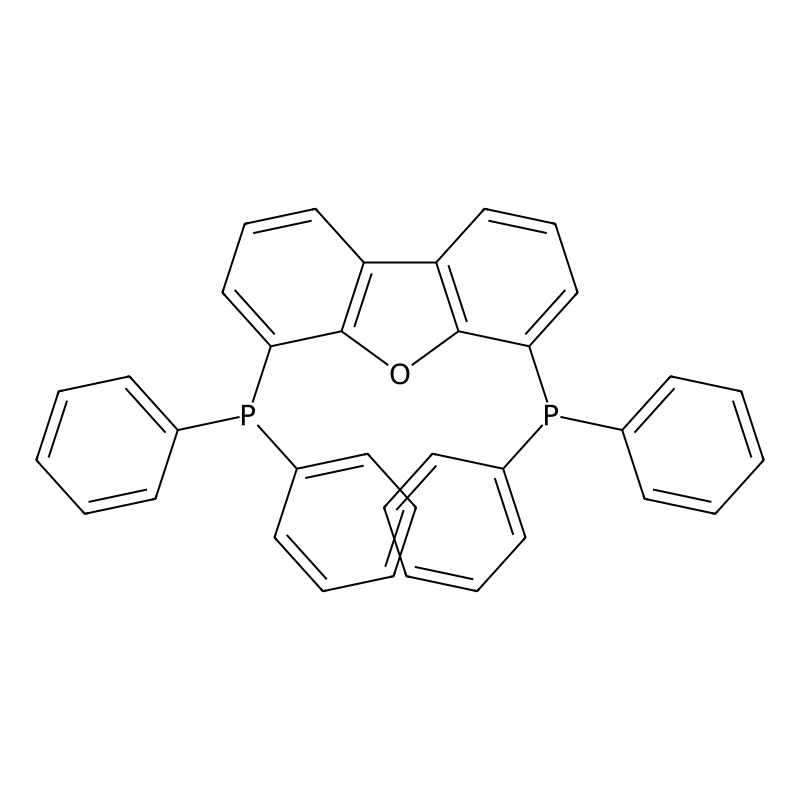

4,6-Bis(diphenylphosphino)dibenzofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst:

4,6-Bis(diphenylphosphino)dibenzofuran (DBFphos) finds its primary application in scientific research as a ligand in homogeneous catalysis. Its electron-rich nature and bulky structure make it a versatile ligand for various transition metals, enabling the development of catalysts for a wide range of reactions.

Studies have shown DBFphos to be particularly effective in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental tools in organic synthesis, allowing for the formation of carbon-carbon bonds between various organic fragments. DBFphos-based catalysts have demonstrated high activity, selectivity, and functional group tolerance in these reactions [, ].

Medicinal Chemistry:

DBFphos has also been explored in medicinal chemistry for its potential role in drug discovery. Its ability to chelate metal ions, particularly those relevant to biological processes, has led to its investigation as a scaffold for the development of metallodrugs. These are drugs that incorporate a metal center into their structure, often exhibiting unique properties compared to traditional organic drugs [].

While research in this area is ongoing, DBFphos-based metal complexes have shown promising activity against various diseases, including cancer and neurodegenerative disorders [].

4,6-Bis(diphenylphosphino)dibenzofuran is a bidentate phosphine ligand characterized by the presence of two diphenylphosphino groups attached to a dibenzofuran backbone. Its chemical formula is , and it features a unique structure that allows for effective coordination with metal centers, making it valuable in various catalytic processes. The compound is notable for its ability to stabilize metal complexes, particularly in organometallic chemistry.

Bdpf acts as a ligand by donating electron density to a central metal atom through its phosphorus atoms. This donation of electrons can affect the oxidation state, geometry, and reactivity of the metal center. The bulky nature of Bdpf can also influence the accessibility of the metal center to substrates in catalytic reactions, potentially leading to higher selectivity.

The specific mechanism of action of Bdpf-metal complexes depends on the particular application. However, research suggests that Bdpf can stabilize high-spin metal complexes and influence their reactivity in areas like olefin metathesis and hydroamination reactions [].

The synthesis of 4,6-bis(diphenylphosphino)dibenzofuran typically involves the lithiation of dibenzofuran followed by a reaction with diphenylphosphine. A common method includes:

- Lithiation: Dibenzofuran is treated with an organolithium reagent to generate a lithio intermediate.

- Phosphination: The lithio compound is then reacted with diphenylphosphine to introduce the diphenylphosphino groups.

- Purification: The product is purified through recrystallization or chromatography.

This method allows for high yields and purity of the final product .

4,6-Bis(diphenylphosphino)dibenzofuran has several applications in:

- Catalysis: It is widely used as a ligand in various catalytic reactions, including hydroformylation and hydrogenation processes.

- Organometallic Chemistry: Its ability to stabilize metal complexes makes it valuable for synthesizing new materials and catalysts.

- Material Science: The compound can be used in the development of advanced materials due to its unique electronic properties.

Interaction studies involving 4,6-bis(diphenylphosphino)dibenzofuran focus primarily on its coordination behavior with various transition metals. These studies reveal that the ligand forms stable complexes which can exhibit unique catalytic properties. For example, its interaction with cobalt carbonyl shows enhanced stability and reactivity compared to other phosphine ligands .

Several compounds share structural similarities with 4,6-bis(diphenylphosphino)dibenzofuran. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4,6-Bis(diphenylphosphino)dibenzothiophene | Bidentate phosphine | Contains sulfur instead of oxygen; different electronic properties. |

| Xantphos (1,2-bis(diphenylphosphino)ethane) | Bidentate phosphine | More flexible structure; used in similar catalytic applications. |

| 1,2-Bis(diphenylphosphino)benzene | Bidentate phosphine | Symmetrical structure; often used in palladium-catalyzed reactions. |

These compounds highlight the uniqueness of 4,6-bis(diphenylphosphino)dibenzofuran due to its dibenzofuran backbone and specific coordination properties that influence its reactivity and stability in various chemical environments.

The lithiation-phosphorylation pathway represents the most widely employed and efficient synthetic route for the preparation of 4,6-Bis(diphenylphosphino)dibenzofuran. This methodology capitalizes on the selective metallation properties of dibenzofuran, utilizing the directing effect of the oxygen heteroatom to achieve regioselective deprotonation at the 4 and 6 positions [1] [2] [3].

Selective Dilithiation of Dibenzofuran

The selective dilithiation of dibenzofuran constitutes the foundational step in the synthesis of 4,6-Bis(diphenylphosphino)dibenzofuran. The process involves the treatment of dibenzofuran with strong organolithium bases in the presence of chelating diamines, most commonly N,N,N',N'-tetramethylethylenediamine [1] [3] [4].

The dilithiation proceeds through a directed ortho-metallation mechanism, wherein the oxygen atom of the dibenzofuran core coordinates to the lithium cation, facilitating deprotonation at the adjacent carbon atoms. Due to the presence of the ether oxygen, selective dilithiation occurs specifically at the positions ortho to the ether bridge, namely the 4 and 6 positions [1] [5]. This selectivity is controlled by the complex interplay between coordination-induced proximity effects and the acidifying influence of the electron-withdrawing oxygen heteroatom [4] [6].

Temperature control emerges as a critical parameter governing the selectivity and efficiency of the dilithiation process. Research demonstrates that lithiation of dibenzofuran with butyllithium and N,N,N',N'-tetramethylethylenediamine exhibits temperature-dependent selectivity [3] [4]. At temperatures below -20°C, mono- and dilithiation can be effectively controlled by temperature modulation. The reaction typically commences at -78°C to ensure high selectivity, followed by gradual warming to -20°C to complete the metallation process [1] [2].

The stoichiometry of the lithiation reagents significantly influences the outcome of the reaction. Optimal results are typically achieved using a slight excess of organolithium reagent, commonly employing ratios of dibenzofuran to n-butyllithium to N,N,N',N'-tetramethylethylenediamine of 1.0:2.2-2.5:2.2-2.5 [2] [1]. This excess compensates for potential side reactions and ensures complete conversion to the desired dilithiated intermediate.

Reaction with Chlorodiphenylphosphine

Following successful dilithiation, the reactive organolithium intermediate undergoes nucleophilic substitution with chlorodiphenylphosphine to introduce the diphenylphosphino substituents. Chlorodiphenylphosphine serves as an excellent electrophilic phosphorus source, readily reacting with organolithium compounds to form phosphorus-carbon bonds [7] [8].

The reaction proceeds via a bimolecular nucleophilic substitution mechanism, wherein the nucleophilic carbon-lithium bond attacks the electrophilic phosphorus center of chlorodiphenylphosphine, resulting in the formation of the desired phosphine ligand and lithium chloride as a byproduct [7]. The reaction is typically conducted at low temperatures, initially at -78°C, followed by gradual warming to room temperature to ensure complete conversion [2].

The reaction with chlorodiphenylphosphine demonstrates remarkable efficiency, typically proceeding to completion within 2-4 hours under optimized conditions. The formation of the target compound can be monitored through 31P NMR spectroscopy, which provides characteristic signals in the range of -12 to -18 ppm for the diphenylphosphino groups [9] [10].

Alternative Synthetic Routes

While the lithiation-phosphorylation pathway represents the primary synthetic approach, several alternative methodologies have been developed to access 4,6-Bis(diphenylphosphino)dibenzofuran. These include metal-catalyzed cross-coupling approaches, Grignard-based methodologies, and multi-step synthetic sequences [11] [12] [13].

A notable alternative involves the use of secondary butyllithium in combination with N,N,N',N'-tetramethylethylenediamine, which can provide enhanced selectivity under certain conditions [2]. This approach utilizes the increased basicity and reduced nucleophilicity of secondary butyllithium compared to n-butyllithium, potentially leading to improved regioselectivity in the metallation step.

Multi-step synthetic approaches have been reported that involve initial functionalization of the dibenzofuran core followed by subsequent phosphine introduction. A four-step synthesis for related phosphine oxide derivatives has been demonstrated, involving formylation, reduction, substitution, and phosphorylation steps [11] [12]. However, these approaches typically suffer from reduced overall yields due to the multiple synthetic transformations required.

Optimization of Reaction Conditions

Temperature Control

Temperature control represents one of the most critical parameters in the successful synthesis of 4,6-Bis(diphenylphosphino)dibenzofuran. The influence of temperature on lithiation reactions encompasses multiple aspects, including reaction rate, regioselectivity, intermediate stability, and the tendency for isomerization or side product formation [4].

The optimal temperature profile for the synthesis typically involves initiation at -78°C to ensure maximum selectivity during the lithiation step. At this temperature, the kinetic basicity of the organolithium reagent is moderated while maintaining sufficient reactivity for metallation [4] [14]. As the reaction progresses, gradual warming to -20°C facilitates complete lithiation while minimizing side reactions.

Temperature effects on the subsequent phosphorylation step are equally important. The reaction with chlorodiphenylphosphine is typically initiated at -78°C and allowed to warm gradually to room temperature over 2-4 hours. This temperature protocol ensures complete conversion while preventing thermal decomposition of sensitive intermediates [2].

Higher temperatures generally lead to decreased selectivity and increased formation of side products. At temperatures above 0°C, competing reactions such as ether cleavage and undesired metallation at alternative positions become increasingly problematic [4]. Conversely, excessively low temperatures may result in incomplete reaction and prolonged reaction times.

Solvent Effects

The choice of solvent system significantly influences both the efficiency and selectivity of the synthesis. Ethereal solvents, particularly diethyl ether and tetrahydrofuran, are most commonly employed due to their ability to coordinate lithium cations and stabilize organolithium intermediates [15] [1] [16].

Diethyl ether provides an excellent balance of coordinating ability and stability under the reaction conditions. It effectively solvates lithium cations while remaining relatively inert toward organolithium reagents at low temperatures [1] [2]. The use of diethyl ether typically results in yields of 70-75% for the target compound.

Tetrahydrofuran offers enhanced coordinating ability compared to diethyl ether, potentially leading to increased reactivity of organolithium species. However, the increased donicity of tetrahydrofuran may also promote undesired side reactions, particularly at elevated temperatures [15]. Studies indicate that tetrahydrofuran can provide slightly higher yields (75-80%) but may complicate purification procedures [17].

Hydrocarbon solvents such as n-hexane and n-pentane are often employed in combination with ethereal co-solvents. These systems provide good selectivity due to their poor coordinating ability, which favors tight ion pairs and enhances the directing effects of the dibenzofuran oxygen [1] [3]. However, the reduced solubility of organolithium reagents in hydrocarbons may necessitate longer reaction times.

The combination of diethyl ether and n-hexane has proven particularly effective, providing a balance between reactivity and selectivity while facilitating subsequent purification procedures [1] [2].

Reagent Ratios

The optimization of reagent ratios represents a crucial aspect of the synthesis, directly impacting both yield and selectivity. The stoichiometric relationship between dibenzofuran, organolithium base, and N,N,N',N'-tetramethylethylenediamine requires careful consideration to achieve optimal results [2].

For the dibenzofuran starting material, a slight excess of organolithium reagent is typically employed to ensure complete metallation. Ratios of dibenzofuran to n-butyllithium ranging from 1.0:2.0 to 1.0:2.5 have been investigated, with 1.0:2.2 representing an optimal balance between efficiency and atom economy [2]. The excess organolithium compensates for potential deactivation through adventitious moisture or reaction with trace impurities.

The role of N,N,N',N'-tetramethylethylenediamine is multifaceted, serving both as a coordinating ligand to enhance basicity and as a deaggregating agent to increase the reactivity of organolithium species [16] [6]. Optimal ratios of N,N,N',N'-tetramethylethylenediamine to n-butyllithium typically range from 1.0:1.0 to 1.1:1.0. Higher ratios may lead to excessive complexation and reduced reactivity, while insufficient N,N,N',N'-tetramethylethylenediamine may result in poor selectivity and incomplete reaction.

The subsequent reaction with chlorodiphenylphosphine requires at least 2.0 equivalents relative to dibenzofuran to achieve complete substitution at both lithiated positions. A slight excess (2.1-2.2 equivalents) is commonly employed to ensure complete conversion and compensate for potential hydrolysis of the chlorophosphine reagent [7].

Purification Techniques

The purification of 4,6-Bis(diphenylphosphino)dibenzofuran requires careful consideration due to the air-sensitive nature of phosphine ligands and the potential presence of various byproducts from the synthesis. Multiple purification strategies have been developed, each offering distinct advantages and limitations [17] [18].

Recrystallization represents the most commonly employed purification technique, taking advantage of the crystalline nature of the target compound. The typical procedure involves dissolution in hot hexanes or toluene, followed by slow cooling to promote crystal formation [1] [2]. This method effectively removes most organic impurities and provides material of 95-98% purity. However, the recovery yield is typically 85-90% due to product solubility in the mother liquor.

Column chromatography offers superior purification efficiency, potentially achieving purities of 98-99%. Silica gel chromatography using hexanes as the eluent effectively separates the target compound from polar impurities and unreacted starting materials [17]. However, the air-sensitive nature of phosphines necessitates the use of degassed solvents and inert atmosphere techniques, making this approach more technically demanding.

A simple washing sequence represents a practical alternative for initial purification. The crude reaction mixture is typically washed with water to remove lithium salts, followed by washing with hexanes to remove secondary butyldiphenylphosphine and other nonpolar impurities [1]. This procedure provides material of 90-95% purity with excellent recovery yields (95-98%) and requires no column chromatography.

Sublimation under high vacuum conditions can provide the highest purity material (>99%) but is associated with lower recovery yields (60-70%) due to the thermal stress involved in the process [18]. This technique is typically reserved for applications requiring extremely pure material.

For large-scale preparations, distillation under reduced pressure may be employed, though care must be taken to avoid thermal decomposition of the phosphine functionality [18]. This approach typically provides purities of 95-97% with recovery yields of 70-80%.

Structural Confirmation Methods

The structural confirmation of 4,6-Bis(diphenylphosphino)dibenzofuran relies on a combination of spectroscopic and analytical techniques, each providing complementary information about the molecular structure and purity [9] [10].

Proton nuclear magnetic resonance spectroscopy (1H NMR) serves as the primary analytical tool for structural confirmation. The spectrum typically exhibits characteristic aromatic proton signals in the range of 7.0-8.0 ppm, corresponding to the dibenzofuran core and phenyl substituents [19]. The integration pattern provides critical information about the substitution pattern and confirms the presence of the expected number of aromatic protons.

Carbon-13 nuclear magnetic resonance spectroscopy (13C NMR) provides detailed information about the carbon framework of the molecule. The aromatic carbon signals typically appear in the range of 120-140 ppm, with specific chemical shifts providing insight into the substitution pattern of the dibenzofuran core [9]. The phosphorus-carbon coupling patterns observable in 13C NMR spectra confirm the connectivity between the phosphorus atoms and the aromatic framework.

Phosphorus-31 nuclear magnetic resonance spectroscopy (31P NMR) represents the most diagnostic technique for confirming the successful introduction of diphenylphosphino groups. The characteristic chemical shift range of -12 to -18 ppm for diphenylphosphino substituents provides unambiguous confirmation of the target structure [9] [10]. The observation of a single phosphorus signal confirms the symmetrical substitution pattern expected for 4,6-Bis(diphenylphosphino)dibenzofuran.

Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak typically observed at m/z 536.5 for the target compound [20]. High-resolution mass spectrometry can provide precise molecular formula confirmation, distinguishing the target compound from potential isomers or related structures.

X-ray crystallography, when suitable crystals are available, provides the most comprehensive structural information. Crystal structure determinations reveal detailed geometric parameters, including phosphorus-carbon bond lengths (typically 1.82-1.85 Å) and bond angles that confirm the expected molecular geometry [11] [13]. Additionally, solid-state packing arrangements can provide insight into intermolecular interactions and potential coordination behavior.

Scale-up Considerations

The transition from laboratory-scale synthesis to larger-scale production of 4,6-Bis(diphenylphosphino)dibenzofuran introduces several technical and economic considerations that must be carefully addressed [18] [21].

Temperature control becomes increasingly challenging at larger scales due to the exothermic nature of organolithium reactions and the reduced surface-area-to-volume ratio of larger reaction vessels. The lithiation reaction, in particular, generates significant heat that must be effectively dissipated to maintain the low temperatures required for optimal selectivity [4]. Industrial-scale syntheses may require specialized cooling systems and careful control of reagent addition rates to prevent thermal runaway.

Safety considerations become paramount at larger scales, particularly regarding the handling of organolithium reagents and chlorodiphenylphosphine. Both classes of compounds pose significant safety hazards, including flammability, corrosivity, and toxicity [7]. Proper containment systems, emergency response procedures, and worker protection measures must be implemented for safe scale-up.

The economics of large-scale synthesis favor the development of more efficient purification procedures. While recrystallization and washing sequences are readily scalable, column chromatography becomes increasingly impractical at industrial scales [21]. Alternative purification strategies, such as selective precipitation or extraction procedures, may need to be developed for large-scale applications.

Solvent recovery and recycling represent important economic and environmental considerations for scale-up. The large volumes of ethereal solvents required for the synthesis necessitate efficient recovery systems to minimize waste and reduce operating costs [18]. Distillation and rectification equipment specifically designed for ether recovery may be required.

Quality control and analytical monitoring become more complex at larger scales, requiring robust analytical procedures capable of providing rapid feedback on reaction progress and product quality. Online monitoring techniques, such as in-situ infrared spectroscopy or real-time NMR monitoring, may be necessary to ensure consistent product quality [9].